molecular formula C8H5BrF5N B1410350 4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline CAS No. 1807120-10-0

4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline

Cat. No.: B1410350
CAS No.: 1807120-10-0
M. Wt: 290.03 g/mol
InChI Key: ZMESMGUHJHAVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and radical trifluoromethylation processes. These methods are optimized for high yield and purity, often involving the use of specialized catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives .

Scientific Research Applications

4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline is unique due to the combination of bromine, difluoromethyl, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-3-1-2-4(15)5(7(10)11)6(3)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMESMGUHJHAVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline
Reactant of Route 2
4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline
Reactant of Route 5
4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline
Reactant of Route 6
4-Bromo-2-difluoromethyl-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.